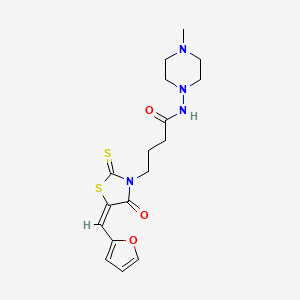

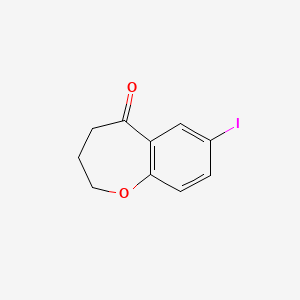

![molecular formula C19H16N2O6S B2509388 N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034564-95-7](/img/structure/B2509388.png)

N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of significant interest due to their potential biological activities. The papers provided detail various synthetic routes for different sulfonamide compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization . Another study describes the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, where the introduction of a fluorine atom was found to enhance COX-2 selectivity . Additionally, the synthesis of 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide is reported, with some compounds showing strong inhibition of human carbonic anhydrases . A gold(I)-catalyzed cascade reaction was used to obtain a variety of N-(furan-3-ylmethylene)benzenesulfonamides, showcasing a 1,2-alkynyl migration onto a gold carbenoid .

Molecular Structure Analysis

The molecular structures of synthesized sulfonamides are crucial for their biological activity. The crystal structure of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide was determined, revealing intermolecular hydrogen bonds and a gauche conformation about the C-S-N angle . Similarly, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network . These structural features are important for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The papers discuss various chemical reactions involved in the synthesis of sulfonamide derivatives. For example, the synthesis of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides involved the reaction of aminoguanidines with phenylglyoxal hydrate . The synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine is another example of a condensation reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. The antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide was evaluated, showing great activity against various bacteria . The metabolic stability of the synthesized triazines was also tested, with certain moieties increasing stability . Computational studies, including Density Functional Theory (DFT) and molecular docking, were used to predict the properties and potential biological activities of these compounds [7, 8].

Aplicaciones Científicas De Investigación

Anticancer Activity

Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity across various human tumor cell lines. For instance, a study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives revealed potent anticancer activity against cell lines like HeLa, HCT-116, and MCF-7. These compounds induce apoptosis, promote cell cycle arrest in the G2/M phase, and activate caspase activity in cancer cells, suggesting a potential pathway for cancer therapy (Żołnowska et al., 2018).

Antimicrobial Activity

Sulfonamide compounds also exhibit significant antimicrobial activity. A study demonstrated the synthesis of N-pyridin-3-yl-benzenesulfonamide and its effective antimicrobial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli (Ijuomah et al., 2022).

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6S/c22-18-9-10-19(23)21(18)13-3-6-15(7-4-13)28(24,25)20-12-14-5-8-17(27-14)16-2-1-11-26-16/h1-8,11,20H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFDFNZJWBONOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

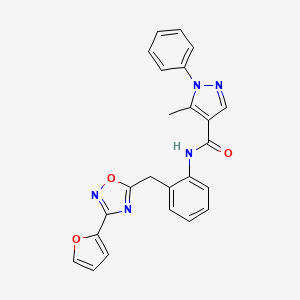

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)

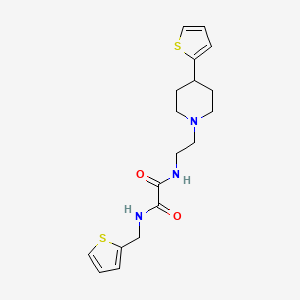

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)

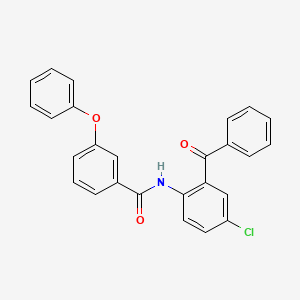

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)